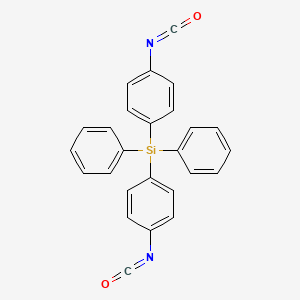
Bis(4-isocyanatophenyl)(diphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-isocyanatophenyl)(diphenyl)silane is a chemical compound with the molecular formula C26H18N2O2Si It is a silane derivative characterized by the presence of two isocyanate groups attached to phenyl rings, which are further bonded to a diphenylsilane core
Méthodes De Préparation
The synthesis of bis(4-isocyanatophenyl)(diphenyl)silane typically involves the reaction of diphenylsilane with 4-isocyanatophenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. Specific details on the reaction conditions and catalysts used can vary depending on the desired purity and scale of production .
Analyse Des Réactions Chimiques
Bis(4-isocyanatophenyl)(diphenyl)silane undergoes various types of chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(4-isocyanatophenyl)(diphenyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups
Mécanisme D'action
The mechanism of action of bis(4-isocyanatophenyl)(diphenyl)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form urea and carbamate linkages, respectively. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparaison Avec Des Composés Similaires
Bis(4-isocyanatophenyl)(diphenyl)silane can be compared with other silane derivatives and isocyanate compounds:
4,4’-Methylenebis(phenyl isocyanate): Similar in having two isocyanate groups but differs in the core structure.
Diphenylsilane: Lacks the isocyanate groups, making it less reactive in certain applications.
Tetramethylsilane: A simpler silane compound without phenyl or isocyanate groups, used primarily as a reference standard in NMR spectroscopy.
Propriétés
Numéro CAS |
88457-55-0 |
|---|---|
Formule moléculaire |
C26H18N2O2Si |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
bis(4-isocyanatophenyl)-diphenylsilane |
InChI |
InChI=1S/C26H18N2O2Si/c29-19-27-21-11-15-25(16-12-21)31(23-7-3-1-4-8-23,24-9-5-2-6-10-24)26-17-13-22(14-18-26)28-20-30/h1-18H |
Clé InChI |
UEGAUUGQMMPWNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)N=C=O)C4=CC=C(C=C4)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


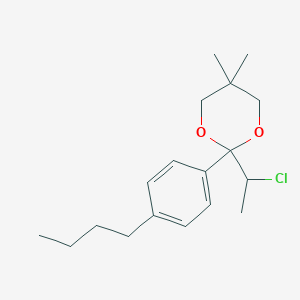
![3-[2-(Naphthalen-1-yl)ethenyl]thiophene](/img/structure/B14383228.png)
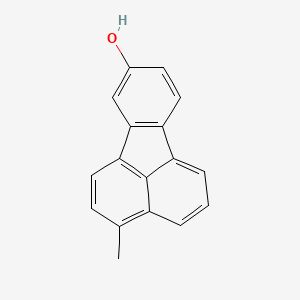

![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
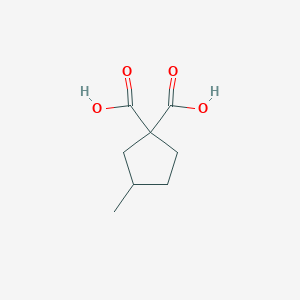
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
![4,4-Diphenyl-1,3,6,9-tetrathiaspiro[4.4]nonane-7,8-dione](/img/structure/B14383272.png)
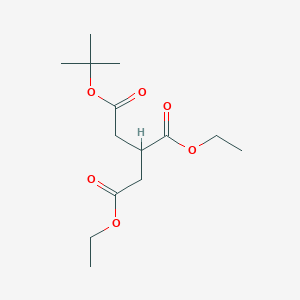
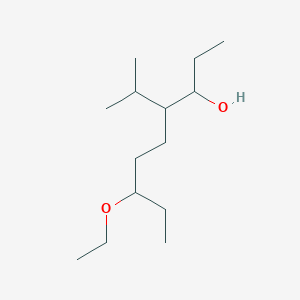
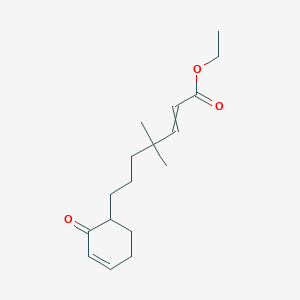
![3-[(4-Iodobut-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14383303.png)
![1-[(Butylsulfanyl)methyl]-6-methylquinolin-1-ium chloride](/img/structure/B14383308.png)
